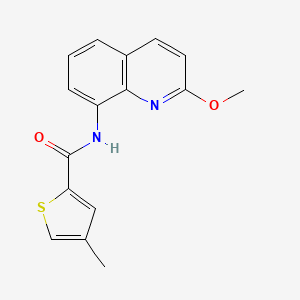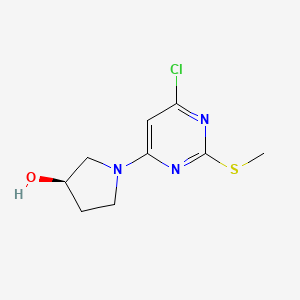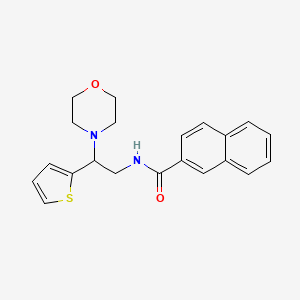
(7-Méthoxybenzofuranne-2-yl)(4-(thiophène-2-yl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring substituted with a methoxy group at the 7th position and a piperidine ring substituted with a thiophene group at the 4th position
Applications De Recherche Scientifique
- Acétovanillone, un composé naturel structurellement apparenté à la vanilline, est un précurseur de notre composé cible. Il présente des effets anti-inflammatoires et antioxydants . Les chercheurs ont exploré des dérivés comme (7-Méthoxybenzofuranne-2-yl)(4-(thiophène-2-yl)pipéridin-1-yl)méthanone pour des propriétés similaires.
- L'acétovanillone peut influencer le système immunitaire en inhibant la NADPH oxydase . L'investigation de ses dérivés pourrait révéler de nouveaux agents immunomodulateurs.
- L'acétovanillone a été étudiée comme agent anti-arthritique . Ses dérivés, y compris notre composé, pourraient offrir des avantages similaires.
- De plus, l'acétovanillone agit comme un agent anti-asthmatique . La recherche sur les composés apparentés pourrait améliorer le traitement de l'asthme.
- L'acétovanillone montre un potentiel prometteur dans le traitement des maladies intestinales . Notre composé pourrait partager ce potentiel thérapeutique.
- L'athérosclérose, une maladie cardiovasculaire, pourrait bénéficier des dérivés à base d'acétovanillone . Notre composé pourrait contribuer à gérer cette condition.
- Les dérivés de l'acétovanillone, y compris notre composé, présentent une activité significative contre la SLA . Des recherches supplémentaires pourraient découvrir leurs mécanismes et leurs utilisations cliniques potentielles.
Propriétés anti-inflammatoires et antioxydantes
Modulation du système immunitaire
Potentiel anti-arthritique et anti-asthmatique
Traitement des maladies intestinales
Gestion de l'athérosclérose
Activité contre la sclérose latérale amyotrophique (SLA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7th position. The piperidine ring is then synthesized separately and functionalized with the thiophene group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions to minimize by-products and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like NaBH4 (Sodium bor
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVEDRYUGKIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
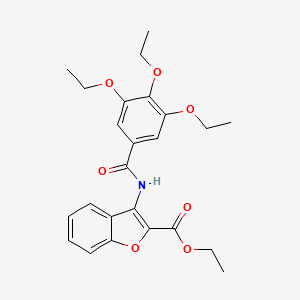

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

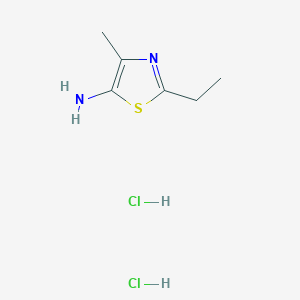
![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)
